Stereoselective CYP2C9-Mediated Metabolism: The 9:1 Enantiomer Ratio
The oxidative metabolism of sulfinpyrazone sulfide (SPZS) to the sulfoxide (SPZ) by the cytochrome P450 enzyme CYP2C9 is highly enantioselective. This results in a specific 9:1 enantiomeric ratio of the product, highlighting the dominant formation of one enantiomer over the other [1]. This stands in contrast to CYP3A4-mediated oxidation, which yields a much less selective ratio of 58:42 [1]. The significant enantioselectivity of the major metabolic enzyme CYP2C9 directly links to the clinical interaction with (S)-warfarin, as both compounds compete for the same active site [1].
| Evidence Dimension | Enantiomeric selectivity of sulfinpyrazone formation from its sulfide precursor |
|---|---|
| Target Compound Data | 9:1 enantiomeric ratio |
| Comparator Or Baseline | CYP3A4-mediated oxidation: 58:42 enantiomeric ratio |
| Quantified Difference | Ratio difference of 9:1 (highly selective) vs. 58:42 (low selectivity) |
| Conditions | cDNA-expressed cytochrome P450 isoforms (CYP2C9 vs CYP3A4) in vitro |
Why This Matters
The high enantioselectivity of the major metabolic pathway confirms that (S)-Sulfinpyrazone is the predominant active species generated in vivo, making its direct study critical for understanding the drug's primary metabolism and drug-drug interaction potential.
- [1] He M, Rettie AE, Neal J, Trager WF, Korzekwa KR, Jones JP. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metab Dispos. 2001 May;29(5):701-11. PMID: 11302937. View Source
